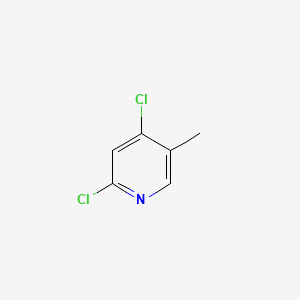

2,4-Dichloro-5-methylpyridine

描述

Significance of Halogenated Pyridines as Core Scaffolds in Organic Synthesis

The presence of halogen atoms on the pyridine (B92270) ring significantly influences its chemical behavior. These electron-withdrawing groups render the ring susceptible to nucleophilic substitution reactions, a fundamental transformation in organic chemistry. kubikat.orgeurekalert.org Furthermore, the carbon-halogen bond provides a handle for a wide array of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. nih.gov This versatility has cemented the role of halogenated pyridines as privileged scaffolds in the synthesis of a diverse range of functional molecules. kubikat.orgeurekalert.org The selective functionalization of these compounds remains a key challenge and an active area of research. mountainscholar.orgnih.gov

Overview of 2,4-Dichloro-5-methylpyridine as a Versatile Synthetic Intermediate

Among the various halogenated pyridines, this compound stands out as a particularly valuable synthetic intermediate. guidechem.comchemimpex.com Its structure, featuring two chlorine atoms at positions 2 and 4 and a methyl group at position 5, offers multiple sites for chemical modification. guidechem.comnih.gov This trifunctional nature allows for a stepwise and controlled introduction of different functionalities, making it a highly sought-after precursor in multistep synthetic sequences. nih.govorganic-chemistry.org It is frequently employed in the synthesis of pharmaceuticals and agrochemicals, where the pyridine core is a common feature in bioactive molecules. guidechem.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56961-78-5 |

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 221.2±35.0 °C (Predicted) |

| Density | 1.319±0.06 g/cm³ (Predicted) |

| Water Solubility | Slightly soluble |

This data is compiled from various chemical databases. guidechem.comnih.govchemicalbook.com

Evolution of Research Trajectories for Dichloropyridine Compounds

Research involving dichloropyridine compounds has evolved significantly over the years. Early studies often focused on fundamental reactivity patterns and the development of basic synthetic methodologies. However, the advent of modern catalytic systems, particularly those based on transition metals like palladium and nickel, has revolutionized the field. nih.govmontana.edu These catalysts have enabled highly selective and efficient cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, to be performed on dichloropyridine substrates. nih.govorganic-chemistry.orgmontana.edu This has opened up new avenues for the synthesis of complex, highly functionalized pyridine derivatives that were previously inaccessible. Current research often focuses on achieving site-selectivity in these reactions, allowing for the targeted modification of one chlorine atom over the other. nih.govorganic-chemistry.orgresearchgate.net

A notable synthesis method for this compound involves the reaction of 2-chloro-5-methylpyridine (B98176) 1-oxide with phosphorus oxychloride in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. chemicalbook.com Another approach involves the reaction of methylpyridine with phosphorus chloride. xinchem.com

Current Research Gaps and Future Prospects for this compound

Despite the significant progress, several research gaps remain in the chemistry of this compound. One of the primary challenges lies in the development of even more selective and sustainable catalytic systems for its functionalization. While significant strides have been made in controlling site-selectivity, achieving perfect control, especially in complex molecular settings, remains an ongoing pursuit. nih.govorganic-chemistry.org

Future research will likely focus on several key areas:

Development of Novel Catalytic Methods: The design of new ligands and catalysts to achieve unprecedented levels of selectivity in the functionalization of this compound will be a major focus. This includes the exploration of earth-abundant metal catalysts as more sustainable alternatives to precious metals.

Applications in Materials Science: The unique electronic properties of pyridine derivatives suggest their potential use in the development of novel organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and solar cells. acs.org

Exploration of New Reaction Pathways: Investigating novel transformations of the dichloromethylpyridine core beyond standard cross-coupling and nucleophilic substitution reactions could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPJNQNLAKJWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505457 | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-78-5 | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 5 Methylpyridine

Strategies for the De Novo Construction of the 2,4-Dichloro-5-methylpyridine Core

The synthesis of the this compound scaffold can be approached through several strategic pathways, including the functionalization of a pre-formed pyridine (B92270) ring, the construction of the heterocyclic core via condensation reactions, or the derivatization of closely related pyridine precursors.

The inherent electronic properties of the pyridine ring make direct, regioselective functionalization a significant challenge. acs.org However, strategies involving the activation of the pyridine nucleus can facilitate controlled halogenation and alkylation. One common approach involves the use of pyridine N-oxides. The N-oxide functionality alters the electron distribution of the ring, making it more susceptible to electrophilic attack and enabling functionalization at positions that are otherwise difficult to access. For instance, pyridine N-oxides can undergo photochemical valence isomerization to introduce hydroxyl groups, which can then be converted to other functionalities. acs.org

Another strategy involves the formation of heterocyclic phosphonium (B103445) salts. These intermediates can be used to regioselectively functionalize the pyridine ring, offering a pathway to introduce halogens at specific positions. mountainscholar.org For example, activating the pyridine ring with triflic acid and then adding a lithium halide source can achieve C4-halogenation. mountainscholar.org While general strategies for pyridine functionalization exist, specific high-yield methods that sequentially install a methyl group at C5 followed by chlorine atoms at C2 and C4 are often part of multi-step, proprietary industrial processes.

Cyclo-condensation reactions provide a powerful method for constructing the pyridine ring from acyclic precursors, allowing for the incorporation of desired substituents from the outset. These methods typically involve the reaction of components that provide the necessary carbon and nitrogen atoms to form the heterocyclic core.

Patented processes describe the preparation of 2-halo-5-halomethylpyridines through the cyclocondensation of a 2-halo-2-halomethyl aldehyde or ketone. google.comgoogle.com The reaction is typically conducted at elevated temperatures (30°C to 300°C) and can be promoted by dehydrating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) in a solvent such as N,N-dimethylformamide (DMF). google.comgoogle.com This general approach highlights a pathway where the core pyridine structure is assembled from non-cyclic starting materials, offering flexibility in the introduction of substituents. For example, the synthesis of trifluoromethyl-substituted pyridines has been achieved via cyclo-condensation using fluorinated building blocks. researchoutreach.org

One of the most direct methods to obtain this compound involves the chemical modification of a closely related pyridine derivative. A well-documented precursor is 2-chloro-5-methylpyridine (B98176) 1-oxide.

In a typical procedure, a solution of phosphorus oxychloride (POCl₃) in a solvent like dichloromethane (B109758) is added to a mixture of 2-chloro-5-methylpyridine 1-oxide and a base such as triethylamine (B128534) at low temperatures (e.g., 0°C). chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for an extended period. chemicalbook.com The phosphorus oxychloride serves as both a chlorinating and deoxygenating agent, converting the N-oxide into a pyridine and introducing a chlorine atom at the C4-position. This reaction also yields the 2,6-dichloro-3-methyl-pyridine isomer as a byproduct. chemicalbook.com

Table 1: Synthesis of this compound from a Pyridine N-Oxide Precursor chemicalbook.com

| Starting Material | Reagents | Solvent | Key Transformation | Product |

| 2-Chloro-5-methylpyridine 1-oxide | 1. Phosphorus oxychloride (POCl₃)2. Triethylamine | Dichloromethane | Chlorination and N-oxide deoxygenation | This compound |

Functional Group Interconversions and Post-Synthetic Modifications on the Pyridine Nucleus

The two chlorine substituents on the this compound ring are excellent leaving groups, enabling a wide range of post-synthetic modifications. These transformations are crucial for building more complex molecules for various applications. chemimpex.com

The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles through Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of this reaction is a critical consideration. In many dichloropyridines and related dichloropyrimidines, substitution occurs preferentially at the C4 position. wuxiapptec.com This selectivity is governed by the electronic properties of the heterocyclic ring, where the C4 position often bears a larger coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. wuxiapptec.comresearchgate.net

However, the outcome can be influenced by the reaction conditions and the steric and electronic nature of other substituents on the ring. For instance, SNAr reactions can be performed under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate the reaction between various nucleophiles and electrophiles. d-nb.info Research has demonstrated that after a selective reaction at one chloro site, the remaining chlorine can be displaced by a different nucleophile, allowing for the stepwise introduction of two different functional groups. nih.gov For example, after an initial C4-selective cross-coupling, the remaining C2-chloride can be substituted by thiolate or iodide nucleophiles. nih.gov

Table 2: Regioselectivity in SNAr Reactions of Dichloro-N-Heterocycles

| Substrate | Nucleophile | Conditions | Major Product | Reference |

| 2,4-Dichloropyrimidines | Various | General | C4-Substitution | wuxiapptec.com |

| 2,4-Dichloro-5-methylpyrimidine | 5-aminobenzo[d]oxazol-2(3H)-one | MeOH/H₂O, rt | C4-Substitution | |

| 2,4-Dichloropyridines | Thiolates, Iodide (post-coupling) | Varies | C2-Substitution | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation and are widely applied to functionalize halo-pyridines. nih.govrsc.org For 2,4-dihalopyridines, conventional wisdom suggests that cross-coupling reactions preferentially occur at the C2 position, adjacent to the nitrogen atom.

However, recent studies have overturned this expectation by demonstrating highly C4-selective cross-coupling reactions on 2,4-dichloropyridines. nih.gov This unconventional selectivity can be achieved through careful control of the catalytic system. The use of a palladium catalyst with a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr, has been shown to direct the reaction to the C4 position with high selectivity (~10:1). nih.gov This method is effective for Suzuki, Negishi, and Kumada couplings, allowing for the installation of aryl, heteroaryl, and alkyl groups at the C4 position while preserving the C2-chloro substituent for subsequent functionalization, such as an SNAr reaction. nih.gov

Remarkably, even higher C4-selectivity (>99:1) can be obtained in Suzuki couplings under ligand-free "Jeffery" conditions. nih.gov These advanced methodologies significantly expand the synthetic utility of this compound as a versatile scaffold.

Table 3: Site-Selectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyridines nih.gov

| Coupling Type | Catalyst System | Key Feature | Selectivity (C4:C2) |

| Suzuki, Kumada, Negishi | Pd/IPr (NHC Ligand) | Sterically hindered ligand | ~10:1 |

| Suzuki | Ligand-free "Jeffery" conditions | Phase-transfer catalysis | >99:1 |

Selective Reduction and Oxidation Reactions

The chlorinated pyridine core of this compound is susceptible to reduction, while the methyl group can undergo oxidation.

Selective reduction, or dechlorination, of polychlorinated pyridines can yield valuable, less-chlorinated intermediates. For instance, the selective electrochemical dechlorination of 2-chloro-5-trichloromethylpyridine (TCMP), a related compound, can produce 2-chloro-5-dichloromethylpyridine (DCMP), 2-chloro-5-chloromethylpyridine (CCMP), and 2-chloro-5-methylpyridine (CMP). researchgate.net The selectivity of this process is highly dependent on the electrode material, atmosphere, and applied potential. researchgate.net For example, at a potential of -0.6 V vs Ag/AgCl, oxygen-incorporated products are formed with 100% selectivity, while a more negative potential of -1.2 V vs Ag/AgCl favors the formation of dechlorination products. researchgate.net Chemical reduction methods using agents like zinc powder have also been developed. researchgate.net

Conversely, oxidation reactions can target the methyl group. The trichloromethyl group of 2,4-dichloro-5-(trichloromethyl)pyridine, a derivative of the title compound, can be oxidized to form carboxylic acids or other oxidized derivatives.

Transformations Involving the Methyl Group (e.g., Radical Chlorination, Oxidation)

The methyl group at the 5-position of the pyridine ring is a key site for functionalization. Radical chlorination and oxidation are two primary transformation pathways.

Radical Chlorination: The methyl group can be converted to a trichloromethyl group via radical chlorination. This is often achieved by bubbling chlorine gas into a solution of the starting material in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.com The reaction can be carried out in water or an organic solvent. google.com For example, the chlorination of 2-chloro-5-methylpyridine can yield a mixture of 2-chloro-5-monochloromethylpyridine, 2-chloro-5-dichloromethylpyridine, and 2-chloro-5-trichloromethylpyridine. google.com The degree of chlorination can be controlled by the reaction conditions.

The resulting 2-chloro-5-trichloromethylpyridine is a valuable intermediate for herbicides like fluazifop-butyl. google.com Industrial-scale production often utilizes gas-phase chlorination in continuous flow reactors to improve efficiency and reduce waste.

Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, 6-methylnicotinic acid can be produced through the oxidation of 2-methyl-5-ethylpyridine using nitric acid at high temperatures. smolecule.com While this is not a direct transformation of this compound, it demonstrates a relevant oxidative pathway for a methylpyridine derivative.

Chemo-, Regio-, and Stereoselective Syntheses Leveraging this compound

The distinct reactivity of the two chlorine atoms in this compound allows for selective substitution reactions, which are crucial in synthetic chemistry.

Chemoselectivity and Regioselectivity: In nucleophilic aromatic substitution (SNAr) reactions, the positions of the chlorine atoms are not equivalent. The regioselectivity of these reactions is influenced by the electronic effects of the substituents on the pyridine ring. For the related 2,4-dichloropyrimidines, SNAr reactions are generally C-4 selective. wuxiapptec.com However, the presence of strong electron-donating or electron-withdrawing groups at other positions can alter this selectivity, sometimes leading to C-2 substitution or a mixture of products. wuxiapptec.com The synthesis of 2,4-dichloro-6-methylpyridine (B183930) from 2-chloro-5-methylpyridine 1-oxide using phosphorus oxychloride also yields the 2,6-dichloro-3-methylpyridine (B1299082) isomer as a byproduct, highlighting the challenge of achieving perfect regioselectivity. smolecule.comchemicalbook.com

Stereoselectivity: While this compound itself is achiral, it can be used as a starting material in the synthesis of chiral molecules. The principles of stereoselective synthesis, such as using chiral catalysts or auxiliaries, can be applied to reactions involving this compound to produce enantiomerically enriched products. For example, stereoselective synthesis of monocyclic cis-β-lactams has been achieved through [2+2] cycloaddition reactions. researchgate.net Although not directly involving this compound, this demonstrates a relevant stereoselective approach in heterocyclic chemistry.

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The production of this compound and its derivatives can be made more environmentally friendly by applying the principles of green chemistry. acs.orgmygreenlab.org

Key principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. mygreenlab.org For example, some syntheses of related compounds have moved away from environmentally inappropriate solvents like dimethylsulfoxide. google.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org The use of flow chemistry in microreactors can significantly reduce reaction times and energy consumption. rsc.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. For instance, catalysts like iron(III) chloride are used in chlorination reactions.

Waste Prevention: Designing chemical syntheses to prevent waste, rather than treating or cleaning up waste after it has been created. nih.gov The use of continuous flow reactors in industrial production can minimize waste and allow for catalyst recycling.

An example of a greener approach is the synthesis of 2,4-dichloro-5-fluoropyrimidine, a structurally similar compound, which is carried out under normal pressure with simplified steps, reducing corrosion and waste. Similarly, the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine has been improved by avoiding toxic gaseous reagents and harmful solvents.

Mechanistic Investigations of Reactions Involving 2,4 Dichloro 5 Methylpyridine

Elucidation of Reaction Pathways and Identification of Transition States

Reactions involving 2,4-dichloro-5-methylpyridine predominantly proceed through nucleophilic aromatic substitution (SNAr) pathways. In these reactions, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of one of the chlorine atoms. The elucidation of these pathways often involves a combination of experimental studies and computational modeling.

Reaction Pathways: The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. The first step, which is usually rate-determining, involves the attack of a nucleophile on the carbon atom bearing a chlorine atom. This leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The second step involves the departure of the chloride leaving group, which restores the aromaticity of the ring and yields the final substitution product.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. nih.gov These calculations can identify the structures of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction coordinate. For dichlorinated pyridines, the regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C2 or C4 position) is a key aspect of the reaction pathway. This selectivity is governed by the electronic and steric environment of the two positions.

Identification of Transition States: The transition state in an SNAr reaction is a fleeting, high-energy species that represents the energy maximum along the reaction pathway from reactants to the Meisenheimer intermediate. Computationally, transition states are characterized as first-order saddle points on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov The geometry of the transition state provides insights into the bonding changes occurring during the nucleophilic attack. For instance, in the transition state leading to the Meisenheimer complex, the bond between the nucleophile and the ring carbon is partially formed, while the carbon-chlorine bond is partially broken.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| TS1 (C4-attack) | Transition state for attack at the C4 position | +15.2 |

| Intermediate 1 (C4-attack) | Meisenheimer complex from C4 attack | -5.8 |

| TS2 (C2-attack) | Transition state for attack at the C2 position | +18.5 |

| Intermediate 2 (C2-attack) | Meisenheimer complex from C2 attack | -3.1 |

| Product (from C4-attack) | 2-Chloro-5-methyl-4-Nu-pyridine + Cl- | -25.0 |

Note: The values in Table 1 are illustrative and based on typical computational results for SNAr reactions on similar heterocyclic systems. They demonstrate the relative energy barriers and stabilities of intermediates for attack at the C2 and C4 positions.

Role of the Pyridine Nitrogen Atom in Directing Chemical Reactivity

The nitrogen atom in the pyridine ring plays a pivotal role in directing the chemical reactivity of this compound, particularly in SNAr reactions. Its primary influence stems from its electron-withdrawing nature, which has several important consequences.

Firstly, the electronegative nitrogen atom polarizes the electron density of the aromatic ring, creating regions of partial positive charge, especially at the ortho (C2 and C6) and para (C4) positions. This makes these positions more susceptible to attack by nucleophiles. In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic attack.

Secondly, and crucially for the SNAr mechanism, the pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate through resonance. When a nucleophile attacks at the C2 or C4 position, one of the resonance structures of the resulting intermediate places the negative charge directly on the electronegative nitrogen atom. This is a particularly stable resonance contributor and significantly lowers the activation energy for the reaction, thereby facilitating the substitution. Attack at the C3 or C5 positions does not allow for this direct stabilization by the nitrogen atom, making these positions much less reactive towards nucleophiles.

Influence of Chlorine Substituents on Electronic Density and Electrophilic/Nucleophilic Profiles

The two chlorine substituents in this compound have a profound influence on the electronic properties and reactivity of the molecule. Chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect further depletes the electron density of the pyridine ring, enhancing its electrophilicity and making it even more susceptible to nucleophilic attack.

The regioselectivity of nucleophilic substitution is a key consideration. In many cases, nucleophilic attack is favored at the C4 position over the C2 position in 2,4-dichloropyridines. This preference can be explained by considering the stability of the Meisenheimer intermediates. While both C2 and C4 attacks are activated by the pyridine nitrogen, the C4 position is para to the nitrogen, allowing for a more effective delocalization of the negative charge in the intermediate.

Computational studies on analogous 2,4-dichloropyrimidines have shown that the relative energies of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 can be used to predict the site of nucleophilic attack. wuxiapptec.com For many 2,4-dichlorinated systems, the LUMO has a larger coefficient on the C4 atom, indicating that this is the more electrophilic site and the preferred point of attack for many nucleophiles. However, the presence of other substituents on the ring can alter the energies and shapes of these frontier orbitals, potentially leading to a switch in regioselectivity. The methyl group at the 5-position in this compound is an electron-donating group, which can slightly modulate the electronic distribution and reactivity, although the directing effects of the nitrogen and chlorine atoms are generally dominant.

| Atom | Calculated Charge (a.u.) |

|---|---|

| C2 | +0.35 |

| C3 | -0.15 |

| C4 | +0.42 |

| C5 | -0.05 |

| C6 | -0.10 |

Note: The values in Table 2 are representative of typical computational results and illustrate the relative electrophilicity of the carbon atoms in the pyridine ring.

Kinetic and Thermodynamic Parameters Governing Chemical Transformations

The rates and outcomes of chemical reactions involving this compound are governed by kinetic and thermodynamic parameters. Kinetic studies focus on the rate of the reaction, which is determined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). Thermodynamic studies, on the other hand, are concerned with the relative stability of reactants and products, as indicated by the change in enthalpy (ΔH) and entropy (ΔS) of the reaction.

The Gibbs free energy of activation (ΔG‡) is a crucial parameter that determines the reaction rate. It is composed of both an enthalpic component (ΔH‡) and an entropic component (TΔS‡). The enthalpy of activation reflects the energy required to break and form bonds in reaching the transition state. The entropy of activation reflects the change in the degree of order between the reactants and the transition state. In SNAr reactions, the formation of the transition state from two reactant molecules typically leads to a negative entropy of activation, as the system becomes more ordered.

| Parameter | Value | Unit |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-3 | L mol-1 s-1 |

| Enthalpy of Activation (ΔH‡) | 18.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -25.2 | cal mol-1 K-1 |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 26.0 | kcal/mol |

Studies of Electrochemical Reactivity and Dechlorination Processes

The electrochemical properties of this compound are of interest, particularly in the context of dechlorination reactions. Electrochemical methods can provide a controlled means of reducing the compound, leading to the selective removal of one or both chlorine atoms. These processes are relevant for both synthetic applications and potential environmental remediation strategies.

Electrochemical reduction of chlorinated pyridines typically involves the transfer of electrons from a cathode to the molecule. This can lead to the cleavage of the carbon-chlorine bond. The reduction potential at which this occurs is dependent on the structure of the molecule and the reaction conditions. The presence of the electron-withdrawing pyridine ring and the two chlorine atoms makes this compound a candidate for reductive dechlorination.

Studies on related polychlorinated pyridines have shown that selective dechlorination can be achieved by carefully controlling the electrode potential. The reaction can proceed through a series of one-electron transfer steps, leading to the formation of radical anions which then lose a chloride ion. The resulting pyridyl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium. The relative ease of removal of the chlorine atoms at the C2 and C4 positions can be influenced by the electrode material and the composition of the electrolyte. For instance, in some systems, the chlorine at the 4-position may be more readily reduced than the one at the 2-position.

Computational and Theoretical Studies of 2,4 Dichloro 5 Methylpyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4-dichloro-5-methylpyridine, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (optimized geometry). This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. An MEP map of this compound would reveal the electron-rich and electron-deficient areas, thereby predicting its reactive behavior in chemical reactions. The nitrogen atom and chlorine atoms would likely be regions of significant interest.

Natural Bond Orbital (NBO) Analysis for Understanding Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. For this compound, NBO analysis would quantify the stability gained from interactions such as the delocalization of lone pair electrons from the nitrogen and chlorine atoms into the antibonding orbitals of the pyridine (B92270) ring.

Prediction of Thermochemical Parameters and Molecular Stability

Quantum chemical calculations can be used to predict various thermochemical parameters, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of a molecule and its behavior in chemical reactions under different conditions. By calculating these values for this compound, one could assess its thermodynamic stability relative to other isomers or related compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built upon the principle that the variations in the biological activity or properties of a group of analogous compounds are dependent on the changes in their molecular features.

For analogs of this compound, QSAR studies can elucidate the key molecular descriptors that influence their biological efficacy. These descriptors can be electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A typical QSAR study involves developing a mathematical model that relates these descriptors to a measured biological endpoint, such as the half-maximal inhibitory concentration (IC50).

For instance, a study on the antiproliferative activity of a series of pyridine derivatives against cancer cell lines revealed that the presence and position of certain substituents significantly impact their potency. nih.gov Analysis of such derivatives often shows that specific electronic and steric features are crucial for their interaction with biological targets. nih.gov For example, the addition of electron-withdrawing groups, like the chloro substituents in this compound, can modulate the electronic properties of the pyridine ring, which in turn can affect its binding affinity to a target protein. nih.gov

The following interactive table presents hypothetical QSAR data for a series of substituted pyridine analogs, illustrating the relationship between molecular descriptors and biological activity.

| Compound ID | Substituents | Molecular Weight ( g/mol ) | LogP | Electronic Energy (Hartree) | Predicted IC50 (µM) |

| Analog 1 | 2-Cl, 4-Cl, 5-CH3 | 178.02 | 2.8 | -1137.5 | 5.2 |

| Analog 2 | 2-Cl, 5-CH3 | 143.57 | 2.1 | -678.9 | 12.8 |

| Analog 3 | 4-Cl, 5-CH3 | 143.57 | 2.3 | -679.1 | 9.5 |

| Analog 4 | 2,4-di-F, 5-CH3 | 145.12 | 1.9 | -540.2 | 15.1 |

| Analog 5 | 2-Cl, 4-OCH3, 5-CH3 | 173.62 | 2.2 | -792.4 | 8.7 |

QSPR models, on the other hand, are invaluable for predicting the physicochemical properties of this compound analogs, which are critical for their pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Properties such as solubility, lipophilicity, and metabolic stability can be predicted using QSPR models, guiding the optimization of lead compounds to enhance their drug-like characteristics. nih.gov

In Silico Screening, Ligand Efficiency Metrics, and Theoretical Drug-Likeness Predictions

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For derivatives of this compound, molecular docking is a commonly employed in silico screening method. This technique predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

For example, molecular docking studies on substituted pyridine derivatives have been used to evaluate their potential as inhibitors of specific enzymes. tubitak.gov.trorientjchem.org In a study of 2,6-diaryl-substituted pyridine derivatives, molecular docking was used to assess their inhibitory potential against the kinesin Eg5 enzyme, a target in cancer therapy. tubitak.gov.tr The results indicated that certain derivatives could fit into the binding site of the enzyme and form key interactions, such as hydrogen bonds, with specific amino acid residues. tubitak.gov.tr The binding energy, a measure of the strength of the interaction, can be calculated to rank the potential efficacy of the compounds. orientjchem.org

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. It is typically calculated by dividing the binding affinity by the number of non-hydrogen atoms in the molecule. This metric helps in the selection of promising fragments or lead compounds that have a higher potential for optimization into potent drug candidates.

Theoretical drug-likeness predictions are based on a set of rules and filters that assess whether a compound possesses the physicochemical properties and structural features commonly found in orally available drugs. The most well-known of these is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools can rapidly calculate these properties for large numbers of compounds, allowing for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles. nih.gov

The following interactive table provides a hypothetical example of in silico screening and drug-likeness predictions for a set of this compound derivatives.

| Compound ID | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Molecular Weight ( g/mol ) | LogP | Lipinski's Rule of Five Violations |

| Derivative 1 | -8.5 | 0.45 | 178.02 | 2.8 | 0 |

| Derivative 2 | -7.2 | 0.41 | 210.15 | 3.1 | 0 |

| Derivative 3 | -9.1 | 0.48 | 245.28 | 3.5 | 0 |

| Derivative 4 | -6.5 | 0.35 | 290.35 | 4.2 | 0 |

| Derivative 5 | -10.2 | 0.51 | 320.45 | 4.8 | 0 |

These computational and theoretical approaches are integral to modern drug discovery, providing a rational basis for the design and optimization of novel therapeutic agents based on the this compound scaffold. By leveraging these in silico tools, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the development of new medicines.

Applications in Advanced Chemical Synthesis and Materials Science Research

2,4-Dichloro-5-methylpyridine as a Versatile Building Block in Heterocyclic Chemistry

Detailed research findings on the use of this compound for the synthesis of complex pyridine-based scaffolds or the construction of fused heterocyclic systems and polycycles are not sufficiently documented in the available literature.

Synthesis of Complex Pyridine-Based Scaffolds

Specific examples and research data on the transformation of this compound into more complex, multi-substituted pyridine (B92270) scaffolds could not be located.

Construction of Fused Heterocyclic Systems and Polycycles

Information detailing the role of this compound as a precursor in annulation or cyclization reactions to form fused heterocyclic or polycyclic systems is not available in the reviewed sources.

Research into its Role in the Development of Specialty Polymers and Coatings

Investigation of Catalytic Applications and Design of Novel Catalytic Systems Utilizing this compound

There is no available research that investigates this compound's direct catalytic applications or its use as a key ligand or precursor in the design of novel catalytic systems.

Research in Agrochemical Development Utilizing 2,4 Dichloro 5 Methylpyridine Derivatives

Synthesis and Optimization of Novel Herbicides and Fungicides

The pyridine (B92270) ring is a crucial structural motif found in numerous biologically active molecules, including many agrochemicals. researchgate.net 2,4-Dichloro-5-methylpyridine, in particular, acts as a key building block for producing more complex pyridine derivatives with desired pesticidal properties. The process often involves chlorination and subsequent fluorination of methylpyridines to create intermediates like 2-chloro-5-trifluoromethyl pyridine (CTF), which are then used to build a range of final products. agropages.com Research focuses on optimizing these synthetic routes to enhance yield, reduce byproducts, and create compounds with improved efficacy and desirable environmental profiles. nih.gov

For instance, chlorinated derivatives of 3-methylpyridine (B133936) are instrumental in producing fourth-generation agrochemicals, which are noted for their high efficacy and lower toxicity. agropages.com The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand intermediate for several crop-protection products, can start from precursors like 2-chloro-5-methylpyridine (B98176) through multi-step chlorination and fluorination processes. nih.govjst.go.jp

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of new agrochemicals. These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its efficacy. In pyridine-based agrochemicals, the type, number, and position of substituents on the pyridine ring can dramatically influence fungicidal or herbicidal activity. nih.gov

For example, in the development of fungicidal carboxamides, the specific arrangement of atoms is critical. Studies on N-(biphenyl-2-yl)-1-methyl-3-CF3-pyrazole-4-carboxamides and their isomers revealed that only specific positional isomers showed high activity against gray mold, highlighting the importance of the substituent's location. researchgate.net Similarly, research on 1,2,4-triazole (B32235) derivatives showed that the introduction and positioning of chlorine atoms on a phenyl ring attached to the core structure had varied effects on antifungal activity against Magnaporthe oryzae. While a 2,4-dichlorophenyl analogue slightly enhanced activity, a 3,4-dichlorophenyl analogue significantly reduced it. icm.edu.pl

The following table illustrates SAR findings from a study on 1,2,4-oxadiazole (B8745197) derivatives, showing how different substituent groups (R) impact antifungal activity against Sclerotinia sclerotiorum. mdpi.com

| Compound ID | R Group | Antifungal Activity (Inhibition Rate %) |

| F1 | Phenyl | 80.5 |

| F5 | 4-Methylphenyl | 60.3 |

| F9 | 4-Chlorophenyl | 75.6 |

| F15 | Thienyl | 85.3 |

Data sourced from a study on 1,2,4-oxadiazole derivatives showing the impact of R group substitutions on antifungal efficacy against S. sclerotiorum. mdpi.com

These studies provide crucial insights into the structural requirements for potent biological activity, guiding the design of more effective and selective agrochemicals. researchgate.neticm.edu.pl

The design of novel fungicides often involves combining known active chemical fragments (pharmacophores) or modifying existing structures to discover new molecules with improved properties. mdpi.com Derivatives of this compound serve as versatile scaffolds in this process. Researchers synthesize series of new compounds and then evaluate their efficacy through rigorous bioassays.

In vitro antifungal bioassays are typically the first step, where the compounds are tested against a panel of plant pathogenic fungi at a specific concentration. mdpi.com Compounds showing significant activity undergo further testing to determine their EC50 value, which is the concentration required to inhibit fungal growth by 50%. For example, in a study of novel 1,2,4-oxadiazole derivatives, compound F15 was identified as having excellent activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 µg/mL, comparable to commercial fungicides. mdpi.com

Promising compounds are then tested in vivo to evaluate their performance under more realistic conditions. These tests assess both the curative (ability to stop an existing infection) and protective (ability to prevent infection) effects of the fungicide on host plants. mdpi.commdpi.com The table below shows the in vivo efficacy of compound F15 against S. sclerotiorum on cole leaves. mdpi.com

| Compound | Concentration (µg/mL) | Curative Effect (%) | Protective Effect (%) |

| F15 | 100 | 75.4 | 71.0 |

| F15 | 50 | 68.3 | 66.0 |

| F15 | 25 | 60.2 | 56.3 |

| Fluopyram | 100 | 80.1 | 75.6 |

Data from in vivo evaluation of compound F15 against S. sclerotiorum, with the commercial fungicide Fluopyram as a positive control. mdpi.com

Development of Insecticides and Broader Crop Protection Agents

Beyond herbicides and fungicides, pyridine derivatives are integral to the development of modern insecticides. nih.gov The neonicotinoid class of insecticides, for example, features nitrogen-containing heterocyclic rings. Research has demonstrated that 2-phenylpyridine (B120327) derivatives can exhibit high insecticidal activity against various pests. nih.gov

Synthesis strategies often use pyridine-based intermediates to construct complex molecules. For instance, 2,4-diaminoquinazolines, which show activity against tobacco budworm larvae, can be prepared by reacting 2,4-dichloroquinazoline (B46505) with an appropriate amine. researchgate.net While not a direct derivative, this illustrates the synthetic utility of dichlorinated heterocyclic compounds in insecticide development.

In one study, a series of novel 2-phenylpyridine derivatives were synthesized starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The resulting compounds were tested for insecticidal activity against several pests, with some showing 100% inhibition against the armyworm Mythimna separata at a concentration of 500 mg/L. nih.gov This highlights the potential of chlorinated pyridine intermediates in creating a broad range of crop protection agents. nih.govnih.gov

Applications in Pharmaceutical and Medicinal Chemistry Research

Design and Synthesis of Bioactive Pyridine-Containing Compounds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its ability to enhance biochemical potency, metabolic stability, and cell permeability. nih.govdovepress.comrsc.org The synthesis of novel bioactive compounds often relies on foundational intermediates like 2,4-dichloro-5-methylpyridine, which allow for structural modifications to explore structure-activity relationships and develop new therapeutic agents. mdpi.comnih.gov Synthetic strategies often involve leveraging the reactivity of the chlorinated positions for further functionalization. researchgate.netepo.org

This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.comechemi.com Its structure is a key component for creating more complex active pharmaceutical ingredients (APIs). chemimpex.compipzine-chem.com The reactivity of the chlorine atoms allows it to serve as a foundational element for building molecules designed to target specific diseases. chemimpex.com For instance, related structures like 2-chloro-5-(chloromethyl)pyridine (B46043) are used to synthesize key intermediates such as 2-chloro-5-(hydrazinylmethyl)pyridine, which can then be reacted with various aldehydes to create a library of hydrazone compounds for biological screening. researchgate.net This highlights the role of chlorinated pyridines as essential precursors in multi-step synthetic pathways aimed at discovering new drugs. researchgate.netepo.org

Pyridine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govdovepress.com Research has demonstrated the potential of pyridine-based structures in developing new antifungal and antibacterial agents. For example, quaternized pyridine derivatives of betulin (B1666924) triterpenes have shown significant activity against both bacteria and fungi. nih.gov

Studies on related heterocyclic structures further underscore this potential. Substituted pyridine derivatives have demonstrated a wide range of microbiological activities. amazonaws.com Specific research findings include:

Acetamide derivatives of 2-aminopyridine (B139424) were screened for antifungal activity against Candida albicans and Aspergillus niger, with some compounds showing greater potency than the standard drug, fluconazole. researchgate.net

4-methyl-6-alkyl-α-pyrones showed that antifungal efficacy against various pathogenic fungi was dependent on the length of the alkyl chain, with 4-methyl-6-hexyl-α-pyrone being the most effective. nih.gov

These findings suggest that the this compound scaffold is a promising starting point for the synthesis of novel agents to combat microbial infections.

Table 1: Antifungal Activity of Selected Pyridine and Related Heterocyclic Derivatives

| Compound Class | Target Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Acetamide derivatives of 2-aminopyridine | Candida albicans, Aspergillus niger | Compound 5d was most active against C. albicans (MIC: 0.224 mg/mL); Compound 2b was most active against A. niger (MIC: 0.190 mg/mL). Both were more potent than fluconazole. | researchgate.net |

| 4-methyl-6-alkyl-α-pyrones | Sclerotium rolfsii, Rhizoctonia bataticola, others | Activity increased with alkyl chain length. 4-methyl-6-hexyl-α-pyrone was most effective, with ED50 values of 15-50 µg/mL. | nih.gov |

| Fully substituted pyridine derivatives | Trychophytum rubrum | Compound 2 showed potent antifungal activity compared to the standard, fluconazole. | amazonaws.com |

The pyridine scaffold is integral to the design of inhibitors for various key enzymes implicated in disease.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and certain cancers. nih.govyoutube.comyoutube.com Aromatic and heterocyclic sulfonamides are the primary class of CA inhibitors, with the sulfonamide group acting as a crucial zinc-binding moiety in the enzyme's active site. nih.govnih.gov Pyridine-containing sulfonamides have been developed as effective CA inhibitors. nih.govfoxchase.org For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides showed interesting inhibitory activity against cytosolic human CA isoforms (hCA I and hCA II) and bacterial CAs. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is linked to inflammatory and neurodegenerative diseases. nih.gov Consequently, developing selective iNOS inhibitors is a significant therapeutic goal. Derivatives of 2-aminopyridine have been identified as potent and specific inhibitors of iNOS. researchgate.net The pyridine moiety is also a core component of other NOS inhibitor classes, such as thienopyridines, which are exceptionally potent against both inducible and neuronal NOS. nih.gov The mechanism often involves the inhibitor binding to the heme cofactor in the enzyme, interfering with electron transfer necessary for NO production. researchgate.net

Table 2: Pyridine Derivatives as Enzyme Inhibitors

| Target Enzyme | Pyridine-Containing Class | Example Finding | Reference(s) |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Pyrazolo[4,3-c]pyridine sulfonamides | Several compounds showed potent inhibition of hCA I, hCA II, and bacterial CAs. | nih.gov |

| Nitric Oxide Synthase (NOS) | 2-Aminopyridines | 4,6-Disubstitution on the pyridine ring enhanced potency and specificity for iNOS, with IC50 values as low as 28 nM. | researchgate.net |

| Nitric Oxide Synthase (NOS) | Thienopyridines | 5- and 6-substituted thienopyridines were found to be exceptionally potent inhibitors of iNOS and nNOS. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Therapeutic Potential

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For analogs derived from scaffolds like this compound, SAR studies guide the optimization of lead compounds to enhance potency and selectivity. nih.govchemrxiv.org

Although direct SAR studies on this compound are not extensively published, research on analogous structures provides valuable principles:

Impact of Substitution: In a study of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs as PPARγ agonists, substitutions on the aromatic rings were critical. A bromine atom at position 4 of one benzene (B151609) ring was associated with higher transcriptional activity due to its ability to form a halogen bond and improve packing in the ligand-binding pocket. nih.gov

Role of Core Structure: The development of inhibitors for Plasmodium falciparum dihydrofolate reductase (PfDHFR) based on a pyrimidine (B1678525) scaffold involved extensive modifications at the 2, 4, and 5 positions to establish SAR and improve potency against both wild-type and mutant enzymes. chemrxiv.org

Influence of Side Chains: For a series of antifungal 4-methyl-6-alkyl-α-pyrones, a clear SAR was established where the length of the alkyl side chain at the C-6 position directly correlated with antifungal potency, with optimal activity found in compounds with hexyl and heptyl groups. nih.gov

These examples demonstrate that systematic modification of the substituents and core structure of pyridine-based compounds is a powerful strategy for developing analogs with improved therapeutic potential.

Molecular Docking and Receptor Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. mdpi.comjocpr.com This method is invaluable for understanding the molecular basis of a drug's action and for identifying potential biological targets. For derivatives of this compound, docking studies can elucidate how they interact with amino acid residues in the active site of a target protein, guiding further design and optimization. mdpi.comnih.gov

Examples of docking studies with related pyridine and pyrimidine structures include:

DHFR Inhibition: A newly synthesized 1,3,4-thiadiazole (B1197879) derivative containing a 2,4-dichlorobenzamide (B1293658) fragment was studied via molecular docking with the enzyme dihydrofolate reductase (DHFR). The results showed a strong binding affinity (ΔG = -9.0 kcal/mol) stabilized by three intermolecular hydrogen bonds with key residues (Asp 21, Ser 59, and Tyr 22) in the active site. mdpi.com Similarly, substituted pyrimidine-2,4-diamines were docked into the PfDHFR active site, with constraints added to ensure the ligands formed hydrogen bonds with conserved residues, a known requirement for potent inhibition. nih.gov

Carbonic Anhydrase Inhibition: Computational methods were used to investigate the binding mode of pyrazolo[4,3-c]pyridine sulfonamides within the active site of the hCA IX isoform, helping to rationalize their observed inhibitory activity. nih.gov

These studies show that in silico methods like molecular docking are critical for identifying and validating the interactions between pyridine-based ligands and their biological targets, accelerating the drug discovery process. mdpi.comnih.gov

Research into Prodrug Strategies and Targeted Delivery Systems Utilizing Pyridine Scaffolds

A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. researchgate.net This strategy is employed to overcome pharmaceutical challenges such as poor solubility, chemical instability, rapid metabolism, or lack of target specificity. researchgate.netyoutube.com The pyridine scaffold is a valuable component in the design of both prodrugs and targeted drug delivery systems. nih.govjapsonline.com

Key strategies involving pyridine scaffolds include:

Improving Physicochemical Properties: The pyridine moiety can be incorporated into a drug molecule to improve its characteristics. nih.gov For drugs with poor water solubility, a pyridine-containing chalcone (B49325) derivative was formulated into a self-nanoemulsifying drug delivery system (SNEDDS). This formulation spontaneously forms a nanoemulsion upon dilution, enhancing the drug's solubility and potential for oral delivery. japsonline.com

Site-Specific Delivery: The well-known anti-inflammatory drug sulfasalazine (B1682708) is a prodrug that links the active drug (5-aminosalicylic acid) to sulfapyridine (B1682706) via an azo bond. The presence of the sulfapyridine moiety makes the molecule too large and hydrophilic for absorption in the upper gastrointestinal tract, allowing it to be transported intact to the colon. There, bacterial enzymes cleave the azo bond, releasing the active drug for local therapeutic action. youtube.com

Redox-Based Delivery Systems: A chemical delivery system based on a dihydropyridine↔quaternary pyridinium (B92312) salt redox system, analogous to the natural NADH↔NAD+ system, has been developed. This system can be used to carry drugs, like the antidepressant desipramine, across biological barriers. nih.gov

These approaches demonstrate the utility of the pyridine scaffold in advanced drug delivery research, enabling the development of more effective and targeted therapies.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of 2,4-Dichloro-5-methylpyridine, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the two aromatic protons are influenced by the positions of the chlorine and methyl substituents on the pyridine (B92270) ring. The methyl group would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, six distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methyl group. The chemical shifts are indicative of the electronic environment of each carbon atom, with those bonded to electronegative chlorine atoms appearing at a lower field.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.

A representative, though not specific to this compound, data set for a related dichlorinated methylpyridine derivative, 2,6-dichloro-3-methyl-pyridine, shows the utility of these techniques. chemicalbook.com

Table 1: Representative NMR Data for a Dichloromethylpyridine Derivative

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 2.36 (s, 3H), 7.22–7.24 (m, 3H), 7.61 (d, J = 7.72 Hz, 1H), 8.58 (s, 1H) |

| ¹³C | 18.2, 20.6, 124.4, 128.5, 132.2, 134.1, 135.2, 136.7, 140.1, 149.8, 152.5 |

Data is for 2-[(2,6-Dichloro-4-methyl)phenyl]-5-methylpyridine and is illustrative of the types of data obtained. rsc.org

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show bands corresponding to molecular vibrations. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netrsc.org

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound would likely show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring. The positions and intensities of these bands can be influenced by the presence of the chloro and methyl substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a very accurate mass measurement, which can be used to confirm the molecular formula C₆H₅Cl₂N. nih.gov The technique also reveals the isotopic pattern characteristic of a molecule containing two chlorine atoms. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound by mapping the electron density in the solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

Table 3: Illustrative Crystal Data for a Related Compound (4,6-dichloro-5-methylpyrimidine)

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z | 4 |

Data is for 4,6-dichloro-5-methylpyrimidine (B15144) and serves as an example of crystallographic data. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk material. libretexts.orgwikipedia.org It provides information on the crystal structure, phase identity, and purity of a solid sample. libretexts.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. youtube.com The resulting diffraction pattern is a unique fingerprint of the crystalline solid's atomic arrangement. libretexts.org

For a crystalline solid like this compound, PXRD analysis serves several key purposes:

Phase Identification: The obtained diffraction pattern can be compared against databases, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of the synthesized compound. researchgate.net

Purity Assessment: The presence of sharp peaks corresponding to a single crystalline phase indicates a high degree of purity. Conversely, the appearance of additional peaks would suggest the presence of crystalline impurities or different polymorphic forms. wikipedia.org

Structural Refinement: The positions and intensities of the diffraction peaks can be used to determine and refine the unit cell parameters (the dimensions of the basic repeating structural unit of the crystal). wikipedia.org

Crystallinity Determination: The technique can distinguish between crystalline and amorphous (non-crystalline) forms of a substance. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad, diffuse signal. wikipedia.org

While specific, published PXRD patterns for this compound are not widely available, the application of this technique is standard practice for the comprehensive characterization of any crystalline intermediate in a research or industrial setting.

Chromatographic Methods for Purity Assessment, Separation, and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools for separating components of a mixture and for assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant to the analysis of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is a valuable method for monitoring the progress of its synthesis. For instance, in related syntheses, HPLC analysis has been used to determine the yield of reaction products, demonstrating its utility in optimizing reaction conditions. epo.org The compound has a detectable linear range at wavelengths up to 280nm, making UV detection a suitable method in HPLC analysis. echemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of ionized fragments. This method is crucial for both identifying this compound and assessing its purity. Commercial suppliers often specify a purity level of ≥98% as determined by GC. jk-sci.comchemimpex.com Furthermore, monitoring synthesis reactions via GC-MS is critical to ensure the purity of intermediates and to avoid over-chlorination or other side reactions.

The table below summarizes the applications of these chromatographic methods for this compound.

| Method | Application | Purpose | Typical Findings |

| HPLC | Reaction Monitoring | To track the consumption of reactants and formation of the product in real-time. | Determination of reaction completion and yield. epo.org |

| Purity Assessment | To quantify the amount of this compound in a sample and detect non-volatile impurities. | A major peak corresponding to the product with minor peaks for impurities. | |

| GC-MS | Purity Assessment | To determine the percentage purity of the final product. | Purity levels, often ≥98%, are confirmed. chemimpex.comthermofisher.com |

| Compound Identification | To confirm the identity of the synthesized product by its retention time and mass spectrum. | The mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure. | |

| Reaction Monitoring | To analyze intermediates and byproducts during synthesis. | Ensures the desired regioselective chlorination and prevents the formation of over-chlorinated products. |

Surface Analysis Techniques for Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots, AIM, RDG)

Understanding the non-covalent interactions within a crystal structure is vital for predicting its stability and physical properties. Advanced computational techniques provide profound insights into these forces. While specific studies applying these methods to this compound are not prominent in the literature, their principles can be described in the context of this molecule.

Hirshfeld Surface Analysis and 2D Fingerprint Plots Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules.

By mapping properties like d_norm (normalized contact distance) onto this surface, one can visualize close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov For this compound, this would highlight interactions involving the chlorine atoms and the pyridine ring, such as C-H···Cl and C-H···N contacts.

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. researchgate.net It plots the distance to the nearest atom nucleus inside the surface (di) against the distance to the nearest atom nucleus outside the surface (de). researchgate.net

C-H···Cl/Cl···H contacts would manifest as distinct "wings" or "spikes" on the plot, providing a quantitative measure of their contribution to the crystal packing. nih.gov

π-π stacking interactions involving the pyridine rings might also be identifiable in specific regions of the plot. rsc.org

Quantum Theory of Atoms in Molecules (AIM) The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de An atom is defined as a region of space bounded by a zero-flux surface in the gradient vector field of the electron density. amercrystalassn.org

The key features of AIM analysis are the critical points in the electron density, where the gradient of ρ is zero. uni-rostock.de

A (3, -1) critical point , also known as a bond critical point (BCP), exists between two bonded atoms. The properties of the electron density at this point, such as its magnitude (ρ_b_) and its Laplacian (∇²ρ_b_), reveal the nature of the interaction.

For the covalent bonds within the this compound molecule (e.g., C-C, C-N, C-H, C-Cl), one would expect to find BCPs with relatively high ρ_b_ and a negative ∇²ρ_b_, characteristic of shared interactions. muni.cz

For weaker intermolecular interactions, such as hydrogen bonds or van der Waals contacts, the values of ρ_b_ would be much smaller and ∇²ρ_b_ would be positive, indicating closed-shell interactions. muni.cz

Reduced Density Gradient (RDG) The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, designed to identify and visualize non-covalent interactions (NCI) in real space. protheragen.airesearchgate.net The RDG is plotted against the electron density, which is multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix to differentiate between interaction types. jussieu.fr

This analysis generates 3D isosurfaces that are color-coded to represent the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. For this compound, these could appear between the nitrogen atom and hydrogen atoms on adjacent molecules.

Green surfaces denote weak, delocalized van der Waals interactions, which would be expected between the planar faces of the pyridine rings and around the methyl group. jussieu.fr

Red surfaces signify strong, repulsive interactions (steric clashes), which might appear within the ring structure due to strain or between atoms in very close contact. researchgate.net

Together, these surface analysis techniques provide a comprehensive picture of the forces governing the supramolecular assembly of this compound in the solid state.

Future Research Directions and Emerging Applications of 2,4 Dichloro 5 Methylpyridine

Exploration of Novel Reactivities and Unprecedented Transformation Pathways

Future research is poised to uncover new chemical reactions and transformation pathways for 2,4-dichloro-5-methylpyridine. Its unique electronic and steric properties, stemming from the presence of two chlorine atoms and a methyl group on the pyridine (B92270) ring, make it a candidate for novel synthetic applications. chemimpex.com The chlorinated pyridine structure enhances its reactivity, positioning it as a key intermediate in the synthesis of a variety of organic molecules. chemimpex.com

Current research has demonstrated its utility as a building block in creating complex molecules. chemimpex.com For example, it participates in double cross-coupling reactions and aldol (B89426) condensations to form more complex chemical structures. sigmaaldrich.com Investigations into its reactivity with different nucleophiles and electrophiles could lead to the discovery of unprecedented chemical transformations. The development of new catalytic systems could also unlock novel reaction pathways, potentially leading to more efficient and selective syntheses of valuable compounds. semanticscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of this compound into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance reaction efficiency, control, and safety. researchgate.net Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net This is particularly advantageous when dealing with highly reactive intermediates. researchgate.net